molecular formula C12H16ClN3 B8791910 2-Chloro-6-methyl-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-6-methyl-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8791910
M. Wt: 237.73 g/mol
InChI Key: PJXISGLJRLXGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08324225B2

Procedure details

In a microwave vial is added (2-Chloro-5-prop-1-ynyl-pyrimidin-4-yl)-(1-ethyl-propyl)-amine (0.22 g, 0.92 mmol), anhydrous DMF (3 ml), and CuI (53 mg, 0.27 mmol). The reaction is heated at 160° C. for 1 hr by employing microwave. The reaction mixture is diluted with EtOAc, washed with sat. NaHCO3 aqueous solution and water, dried over Na2SO4, and concentrated in vacuo. Purification with column chromatography (SiO2, 1:4 EtOAC/Hexane) gives 43 mg of the desired product.
Name
(2-Chloro-5-prop-1-ynyl-pyrimidin-4-yl)-(1-ethyl-propyl)-amine
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
CuI
Quantity
53 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH:9]([CH2:12][CH3:13])[CH2:10][CH3:11])[C:5]([C:14]#[C:15][CH3:16])=[CH:4][N:3]=1.CN(C=O)C>CCOC(C)=O.[Cu]I>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[CH:14]=[C:15]([CH3:16])[N:8]([CH:9]([CH2:10][CH3:11])[CH2:12][CH3:13])[C:6]=2[N:7]=1

Inputs

Step One
Name
(2-Chloro-5-prop-1-ynyl-pyrimidin-4-yl)-(1-ethyl-propyl)-amine
Quantity
0.22 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)NC(CC)CC)C#CC
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O
Name
CuI
Quantity
53 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat. NaHCO3 aqueous solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification with column chromatography (SiO2, 1:4 EtOAC/Hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC2=C(N1)N(C(=C2)C)C(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: CALCULATEDPERCENTYIELD 19.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.